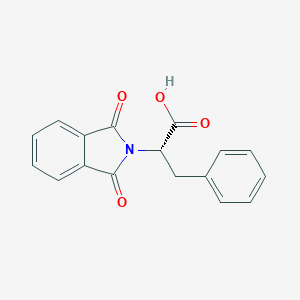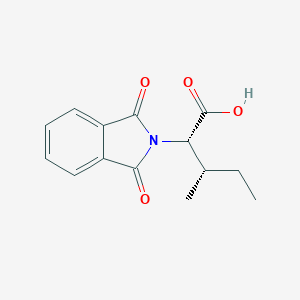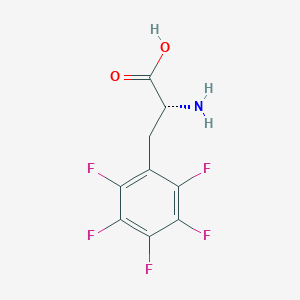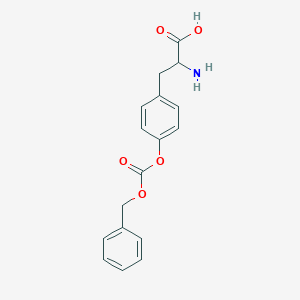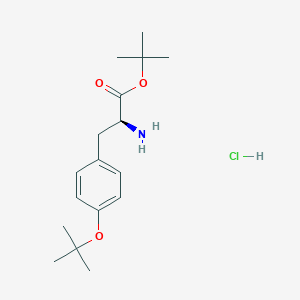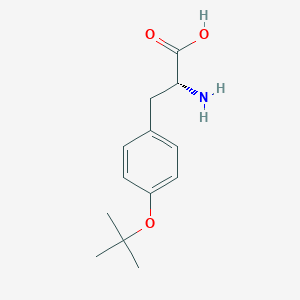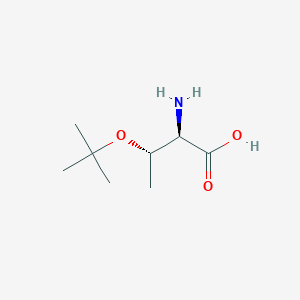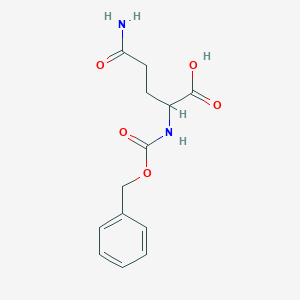
苄羰基谷氨酰胺
描述
Carbobenzoxyglutamine, also known as N-Carbobenzyloxy-L-glutamine or Cbz-Gln-OH, is a compound with the molecular formula C13H16N2O5 . It has a molecular weight of 280.28 g/mol . The IUPAC name for this compound is (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid .
Molecular Structure Analysis
Carbobenzoxyglutamine has a complex molecular structure. Its canonical SMILES representation is C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O . This representation provides a text notation for the compound’s structure, which includes its carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms, as well as their connectivity .
Physical And Chemical Properties Analysis
Carbobenzoxyglutamine is a compound with several physical and chemical properties. It has a molecular weight of 280.28 g/mol and a molecular formula of C13H16N2O5 . Its IUPAC name is (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid .
科学研究应用
Enzyme Inhibition Studies
Z-Gln-OH is used in the study of enzyme inhibitors, particularly those that utilize glutamine. Researchers use this compound to understand the inhibition mechanisms and to design inhibitors for enzymes involved in various biological processes .
Chemical Synthesis
In synthetic chemistry, Z-Gln-OH serves as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in peptide synthesis .
Metabolomics Research
This compound is significant in metabolomics, where it may be used as a biomarker or to study metabolic pathways. Metabolomics aims to identify metabolites associated with specific physiological states or diseases .
Cancer Biology
In cancer research, Z-Gln-OH can be used to study glutamine metabolism, which is often altered in cancer cells. Understanding this metabolism is crucial for developing targeted cancer therapies.
Drug Development
Functional Oligosaccharide Preparation
The compound is utilized in the preparation of functional oligosaccharides, which have various applications including health supplements and functional foods .
Preservation of Fruits and Vegetables
Research includes using Z-Gln-OH in methods for preserving fruits and vegetables, likely due to its role in inhibiting enzymes that cause spoilage .
Biopharmaceutical Applications
Lastly, Z-Gln-OH finds applications in biopharmaceuticals, where it may be involved in the production or modification of therapeutic compounds .
Each of these fields leverages the unique properties of Z-Gln-OH to advance scientific understanding and develop new technologies or treatments.
ResearchGate - N-Alkyl Derivatives of L-Glutamine As Inhibitors Fisher Scientific - CAS RN 2650-64-8 Research on Structure, Function and Application of β-1,3 … smolecule - Carbobenzoxyglutamine Metabolomics biomarkers in obesity research
作用机制
Target of Action
Z-Gln-OH, also known as N-Carbobenzyloxy-L-glutamine, Cbz-Gln-OH, or Carbobenzoxyglutamine, is a derivative of glutamine . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes, including metabolism, cell integrity, protein synthesis, and degradation .
Mode of Action
It has been observed that it can inhibit inflammation, oxidative stress, and apoptosis, and ameliorate hyperoxic lung injury . It has also been shown to regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .
Biochemical Pathways
Z-Gln-OH is involved in several biochemical pathways. It has been shown to downregulate endoplasmic reticulum stress (ERS)-associated protein levels and inhibit c-Jun N-terminal kinase (JNK) and inositol-requiring enzyme 1 alpha (IRE1α) phosphorylation . This suggests that Z-Gln-OH may have a therapeutic effect on bronchopulmonary dysplasia (BPD) by reducing lung inflammation, oxidative stress, and apoptosis and improving lung function .
Pharmacokinetics
It is known that glutamine, from which z-gln-oh is derived, is the principal carrier of nitrogen in the body and is an important energy source for many cells .
Result of Action
Z-Gln-OH has been observed to promote body weight gain, significantly reduce pathological damage and oxidative stress in lung tissue, and improve lung function in neonatal rats . It also reduced pro-inflammatory cytokine release as well as inflammatory cell production in bronchoalveolar lavage fluid (BALF) and inhibited apoptosis in lung tissue cells .
Action Environment
The action of Z-Gln-OH can be influenced by various environmental factors. For instance, the effect of Z-Gln-OH on hyperoxic lung injury was studied in an environment of hyperoxia . .
属性
IUPAC Name |
(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLDJNLXLMGLX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883880 | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxyglutamine | |
CAS RN |
2650-64-8 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Carbobenzoxyglutamine (Z-Gln-OH) particularly useful in peptide synthesis?
A1: Z-Gln-OH plays a crucial role in peptide synthesis due to the presence of the carbobenzoxy (Z) protecting group. This group effectively masks the reactive amine group of glutamine, preventing unwanted side reactions during peptide chain assembly [, , ]. This allows for controlled and stepwise addition of amino acids, a cornerstone of peptide synthesis methodologies.
Q2: How is the carbobenzoxy (Z) protecting group removed from Carbobenzoxyglutamine (Z-Gln-OH) after peptide synthesis?
A2: The carbobenzoxy (Z) group can be removed from Z-Gln-OH, and consequently from the synthesized peptide, using specific cleavage methods. One approach involves catalytic hydrogenation [, ]. This method utilizes hydrogen gas and a catalyst, typically palladium on carbon, to cleave the Z group, yielding the desired deprotected peptide and toluene as a byproduct.
Q3: Aside from catalytic hydrogenation, are there alternative methods to remove the Z group from Carbobenzoxyglutamine (Z-Gln-OH)?
A3: Yes, an alternative method for Z group removal is treatment with trifluoroacetic acid in the presence of anisole []. This approach provides a milder and often faster deprotection compared to catalytic hydrogenation, making it useful in certain peptide synthesis strategies.
Q4: Can you provide an example of Carbobenzoxyglutamine (Z-Gln-OH) being used in the synthesis of a specific peptide fragment?
A4: Certainly! Researchers successfully utilized Z-Gln-OH in the stepwise synthesis of a derivative of the N-terminal octapeptide of the B-chain of insulin []. They started with a protected tetrapeptide and sequentially added Z-Gln-OH, amongst other protected amino acids, to build the octapeptide chain. This showcases the practical application of Z-Gln-OH in constructing biologically relevant peptide sequences.
Q5: Beyond its use in traditional peptide synthesis, has Carbobenzoxyglutamine (Z-Gln-OH) been explored in other applications?
A5: Interestingly, Z-Gln-OH has been employed as a substrate in studying enzymatic reactions. Researchers investigated the use of thermolysin, a protease enzyme, to catalyze peptide bond formation between Z-Gln-OH and another amino acid derivative in a solid-state reaction []. This highlights the potential of Z-Gln-OH as a tool for exploring enzyme kinetics and solid-phase peptide synthesis methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


